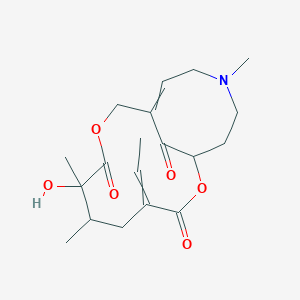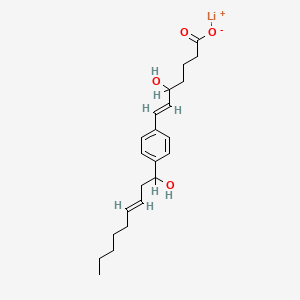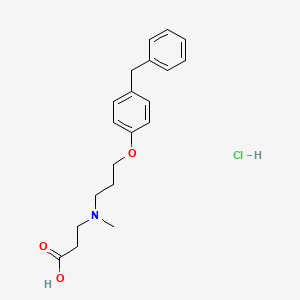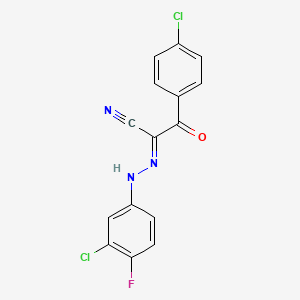
Senkirkine
Overview
Description
Senkirkine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly those in the Senecio genus. These alkaloids are known for their complex structures and significant biological activities. This compound is notable for its toxic properties, which can lead to liver damage and other health issues if ingested in large quantities .
Mechanism of Action
Target of Action
Senkirkine, also known as SENKIRKIN, is a pyrrolizidine alkaloid found in the plant Tussilago farfara . It primarily targets human lymphocytes , inducing chromosome damage .
Mode of Action
It is known to interact with its target, human lymphocytes, and induce chromosome damage . This interaction and the resulting changes at the cellular level are believed to be the primary mode of action for this compound .
Biochemical Pathways
This compound is involved in the biochemical pathways related to DNA damage and chromosomal aberrations . It is suggested that this compound might be transformed from Senecionine N-oxide, another pyrrolizidine alkaloid .
Pharmacokinetics
A study has extrapolated human plasma concentration profiles of this compound from rat data sets using a simplified physiologically based pharmacokinetic model .
Result of Action
The primary result of this compound’s action is the induction of chromosome damage in human lymphocytes . This damage can lead to various cellular effects, potentially contributing to its biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant source of this compound, Tussilago farfara, can produce different levels of the compound depending on environmental conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of senkirkine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound is less common due to its toxic nature. when required for research purposes, it is often extracted from plants known to produce it naturally. The extraction process involves harvesting the plant material, followed by solvent extraction and purification using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Senkirkine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive and potentially toxic metabolites.
Reduction: This process can convert this compound into less toxic forms.
Substitution: Specific functional groups in this compound can be replaced with others under certain conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride.
Solvents: Commonly used solvents include methanol, ethanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce reactive intermediates that may further react to form complex structures .
Scientific Research Applications
Senkirkine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes and its potential as a natural pesticide.
Medicine: Studied for its toxicological effects and potential therapeutic applications in controlled doses.
Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products
Comparison with Similar Compounds
- Senecionine
- Retrorsine
- Monocrotaline
Properties
CAS No. |
2318-18-5 |
|---|---|
Molecular Formula |
C19H27NO6 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(1R,4Z,6S,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |
InChI |
InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5-,14-6-/t12-,15+,19+/m0/s1 |
InChI Key |
HPDHKHMHQGCNPE-AVAFHTDCSA-N |
SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C |
Isomeric SMILES |
C/C=C\1/C[C@@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C |
Appearance |
Solid powder |
melting_point |
198 °C |
Key on ui other cas no. |
2318-18-5 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable at room temp in closed containers. |
solubility |
Readily soluble in ethyl acetate and chloroform; less soluble in water, ethanol, acetone and benzene In water, 8.6X10+4 mg/L @ 25 °C /Estimated/ |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
neosenkirkine senkirkine senkirkine, (15E)-isome |
vapor_pressure |
3X10-14 mm Hg @ 25 °C /Estimated/ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of senkirkine?
A1: this compound has a molecular formula of C19H27NO6 and a molecular weight of 365.4 g/mol. [, ]
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic spectroscopic features including IR absorptions near 1600 cm-1, indicative of otonecines with transannular interactions between the basic nitrogen and a carbonyl group. [, ] Its 1H and 13C NMR spectra have been reported, facilitating structural elucidation and identification. [, , , ]
Q3: What are the known toxic effects of this compound?
A3: this compound is hepatotoxic, meaning it can cause liver damage. [, , , , ] Studies in rats have shown that this compound can induce liver cell adenoma [] and its chronic administration can lead to liver fibrosis, bile duct hyperplasia, and regenerative nodule formation. []
Q4: How does this compound exert its toxic effects?
A4: this compound is bioactivated in the liver by cytochrome P450 enzymes, primarily CYP3A4, through hydroxylation. [, , ] This bioactivation forms reactive pyrrolic metabolites that can bind to cellular macromolecules, including DNA, leading to toxicity. [, ]
Q5: Are there specific DNA adducts associated with this compound exposure?
A6: Yes, four specific DNA adducts have been identified in the liver of rats exposed to this compound: two pairs of epimers of 7-hydroxy-9-(deoxyguanosin-N(2)-yl)dehydrosupinidine adducts (DHP-dG-3 and DHP-dG-4) and 7-hydroxy-9-(deoxyadenosin-N(6)-yl)dehydrosupinidine adducts (DHP-dA-3 and DHP-dA-4). [] These adducts are considered potential biomarkers of this compound-induced liver tumor formation. []
Q6: Which plants are known to contain this compound?
A6: this compound is found in various plant species, including:
- Senecio species: Senecio pierotii [], Senecio anonymus [], Senecio scandens [, , ], Senecio glabellus [], Senecio tenuifolius [], Senecio leptolobus [], Senecio deferens [], Senecio argunensis []
- Tussilago farfara (coltsfoot) [, , , , , ]
- Petasites japonicus [, ]
- Crotalaria laburnifolia []
- Ligularia sibirica []
- Tephroseris integrifolia []
- Gynura pseudo-china []
- Emilia sonchifolia []
- Emilia flammea []
Q7: How is this compound typically extracted and analyzed?
A8: this compound can be extracted from plant material using various methods, including Soxhlet extraction and refluxing with acidified methanol. [, ] Analytical techniques for this compound quantification include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) coupled with various detectors (DAD, MS/MS), capillary electrophoresis (CE), and enzyme immunoassays. [, , , , , , ]
Q8: Is this compound currently used in any therapeutic applications?
A8: No, this compound is not used for therapeutic purposes due to its known hepatotoxicity and potential carcinogenicity.
Q9: Are there computational models available for studying this compound?
A13: Computational chemistry approaches, including molecular docking and quantum chemical calculations, have been employed to predict the site of metabolic bioactivation of this compound by CYP3A4. [] These models can be valuable tools for understanding the metabolism and toxicity of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)

![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)
![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)



![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)





